molecular formula C19H14N2O3 B5735043 N-(biphenyl-2-yl)-4-nitrobenzamide

N-(biphenyl-2-yl)-4-nitrobenzamide

Cat. No.: B5735043
M. Wt: 318.3 g/mol
InChI Key: ZOGCBTQLFDDBEJ-UHFFFAOYSA-N
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Description

N-(biphenyl-2-yl)-4-nitrobenzamide is an organic compound that features a biphenyl group and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(biphenyl-2-yl)-4-nitrobenzamide typically involves the coupling of biphenyl derivatives with nitrobenzamide precursors. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the reaction of 2-iodo-4-nitrobenzene with a biphenyl boronic acid in the presence of a palladium catalyst and a base such as potassium phosphate in a solvent like dioxane . This reaction is carried out under reflux conditions to achieve high yields.

Industrial Production Methods

Industrial production of biphenyl derivatives, including this compound, often employs scalable and efficient synthetic routes. The Ullmann reaction, which involves the coupling of aryl halides in the presence of copper catalysts, is one such method. This reaction is known for its robustness and ability to produce large quantities of biphenyl compounds .

Chemical Reactions Analysis

Types of Reactions

N-(biphenyl-2-yl)-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(biphenyl-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. In cancer research, it has been shown to inhibit the Cdk4-cyclin D1 complex, leading to cell cycle arrest at the G2/M phase . This inhibition disrupts microtubule polymerization, which is crucial for cell division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(biphenyl-2-yl)-4-nitrobenzamide is unique due to its specific combination of a biphenyl group and a nitrobenzamide moiety, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and disrupt cellular processes makes it a valuable compound in medicinal chemistry and biological research .

Properties

IUPAC Name

4-nitro-N-(2-phenylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3/c22-19(15-10-12-16(13-11-15)21(23)24)20-18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGCBTQLFDDBEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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